Cas no 12226-82-3 (Solvent Green 20)

Solvent Green 20 structure
Solvent Green 20 structure
Productnaam:Solvent Green 20
CAS-nummer:12226-82-3
MF:C34H34N2O4
MW:534.64476
CID:48862
PubChem ID:90299

Solvent Green 20 Chemische en fysische eigenschappen

Naam en identificatie

    • Solvent Green 20
    • 1,4-Bis(p-tolylamino)-5,8-dihydroxyanthracene-9,10-dione
    • Solvent Green 852
    • Oil Green 5G-FW
    • 12226-82-3
    • 5,8-Di-x-toluidinoquinizarin
    • Anthraquinone, 1,4-dihydroxy-5,8-di-p-toluidino-
    • 9, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
    • 1,4-DIHYDROXY-5,8-BIS[(4-METHYLPHENYL)AMINO]ANTHRAQUINONE
    • TOLUIDINE GREEN BASE
    • OZQQAZPMNWJRDQ-UHFFFAOYSA-N
    • 1,4-di(p-Toluidino)-5,8-dihydroxyanthraquinone
    • FAT SOLUBLE GREEN ANTHRAQUINONE 2ZH
    • NSC 86169
    • 1,4-Dihydroxy-5,8-bis((4-methylphenyl)amino)anthraquinone
    • NSC-86169
    • 5,4-dihydroxyanthraquinone
    • 5,8-BIS-P-TOLUIDINOQUINIZARIN
    • 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((4-methylphenyl)amino)-
    • Anthraquinone,4-dihydroxy-5,8-di-p-toluidino-
    • 1,4-dihydroxy-5,8-di(p-toluidino)anthraquinone
    • 1,8-bis(p-toluidino)anthraquinone
    • 1,4-DIHYDROXY-5,8-BIS(P-TOLYLAMINO)ANTHRAQUINONE
    • 23941-48-2
    • 5,8-Di(p-toluidino)-1,4-dihydroxyanthraquinone
    • 1,4-Dihydroxy-5,8-bis(p-toluidino)anthraquinone
    • NS00027513
    • DTXSID6066941
    • 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione
    • FAT SOLUBLE ANTHRAQUINONE GREEN 2ZH
    • 1,4-DIHYDROXY-5,8-DI-P-TOLUIDINOANTHRAQUINONE
    • SCHEMBL7928173
    • NCI60_041907
    • 1,4-DIHYDROXY-5,8-BIS((4-METHYLPHENYL)AMINO)-9,10-ANTHRACENEDIONE
    • 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
    • 1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione
    • CHEMBL1988957
    • EINECS 245-944-6
    • 1,4-Dihydroxy-5,8-bis(p-tolylamino)anthracene-9,10-dione
    • NSC86169
    • 0H2HQJ5QUY
    • AKOS005431402
    • solvent green 20
    • UNII-0H2HQJ5QUY
    • Inchi: InChI=1S/C34H34N2O4/c1-3-5-7-21-9-13-23(14-10-21)35-25-17-18-26(36-24-15-11-22(12-16-24)8-6-4-2)30-29(25)33(39)31-27(37)19-20-28(38)32(31)34(30)40/h9-20,35-38H,3-8H2,1-2H3
    • InChI-sleutel: KTEFLEFPDDQMCB-UHFFFAOYSA-N
    • LACHT: CCCCC1C=CC(NC2C=CC(NC3C=CC(CCCC)=CC=3)=C3C(C4=C(O)C=CC(O)=C4C(=O)C=23)=O)=CC=1

Berekende eigenschappen

  • Exacte massa: 450.15800
  • Monoisotopische massa: 534.251858
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 10
  • Complexiteit: 766
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.1
  • Topologisch pooloppervlak: 98.7

Experimentele eigenschappen

  • Dichtheid: 1.273
  • Kookpunt: 716.9°C at 760 mmHg
  • Vlampunt: 387.3°C
  • Brekindex: 1.681
  • PSA: 98.66000
  • LogboekP: 6.12320
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